1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate
Description
This compound belongs to the [1,3]thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused bicyclic core comprising thiazole and triazole rings. The structure features a 6-methyl substituent on the thiazolo-triazole core and an ethyl ester-linked 4-fluorobenzenecarboxylate group. The compound is synthesized via cyclocondensation reactions involving triazole-thiol precursors and functionalized electrophiles, a method consistent with related derivatives .
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-8-12(21-14-16-7-17-18(8)14)9(2)20-13(19)10-3-5-11(15)6-4-10/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBZLSSFIBGOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of a hydrazonoyl halide with a suitable dipolarophile.
Coupling with 4-Fluorobenzenecarboxylate: The final step involves the esterification of the intermediate with 4-fluorobenzenecarboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes acid- or base-catalyzed hydrolysis to yield 4-fluorobenzoic acid and the corresponding alcohol:Conditions :
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in alkylation or arylation reactions. For example:
- Methallylation : Reaction with methallyl chloride in ethanolic NaOH yields S-methallyl derivatives .
- Aminolysis : Primary amines (e.g., cyclopropylamine) react at the C5 position under reflux in ethanol .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes halogenation or nitration at the meta position due to electron-withdrawing effects of fluorine .
Thiazolo Ring Functionalization
The thiazolo moiety reacts with electrophiles (e.g., POCl₃) to form phosphorylated intermediates, facilitating cyclization . For example:
Oxidation and Reduction
Scientific Research Applications
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its heterocyclic structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Use as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
*Estimated based on analogs (e.g., MW 316.38 for a carbamate derivative ).
Physicochemical Properties
- Metabolic Stability : Ester groups are prone to hydrolysis, whereas amides (e.g., acetamide derivatives) exhibit greater metabolic stability .
Research Findings and Implications
- Structural Insights : The 4-fluorobenzenecarboxylate group balances electron-withdrawing effects (fluorine) and lipophilicity (ester), a strategy seen in CNS-active drugs .
- Activity Prediction : Based on analogs, the target compound may show anticonvulsant or anticancer activity, but empirical testing is required.
- Synthetic Optimization : Alternative linkages (e.g., amides instead of esters) could improve metabolic stability for therapeutic applications .
Biological Activity
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the synthesis, characterization, and biological evaluation of this compound based on recent studies.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of thiazolo[3,2-b][1,2,4]triazole derivatives with substituted benzenecarboxylic acids. The synthesis typically involves:
- Reagents : Chloroacetic acid and aromatic aldehydes.
- Conditions : Heating in a solvent mixture of acetic acid and sodium acetate.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:
- In Vitro Evaluation : Compounds derived from this scaffold have shown significant activity against various cancer cell lines without cytotoxic effects on normal cells. Specifically, derivatives with specific substitutions at the C-5 position exhibited enhanced anticancer activity .
- Structure-Activity Relationship (SAR) : A preliminary SAR study indicated that the presence of a chlorine atom in certain positions significantly enhances the anticancer efficacy of these compounds .
Antifungal Activity
The antifungal potential of thiazole and triazole derivatives has also been explored:
- Testing Against Fungi : Compounds were evaluated for their ability to inhibit fungal growth. Some derivatives demonstrated promising antifungal activities against plant pathogens .
- Mechanism of Action : The antifungal action is believed to be due to the inhibition of specific enzymes involved in fungal cell wall synthesis.
Case Studies
A case study published in Molecules highlighted a series of synthesized triazole derivatives that exhibited varying degrees of anticancer activity:
- Active Compounds : Among them, certain compounds showed over 70% inhibition against leukemia cell lines while sparing normal human cells .
- Toxicity Assessment : The toxicity profile was favorable; most active compounds did not exhibit significant toxicity towards normal somatic cells (HEK293) .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₂S |
| Molecular Weight | 284.33 g/mol |
| Melting Point | 147–149 °C |
| CAS Number | 187597-18-8 |
| Anticancer Activity | Significant against leukemia cell lines |
| Antifungal Activity | Promising against plant pathogens |
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 70–80°C during cyclocondensation to avoid side reactions .
- Catalysts : Use Bleaching Earth Clay (pH 12.5) in PEG-400 for improved yield in esterification .
- Solvent Selection : Anhydrous conditions for moisture-sensitive steps to prevent hydrolysis .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, α-bromoacetophenone, EtOH, reflux | 65–75 | |
| Esterification | DCC, DMF, RT, 12 h | 80–85 | |
| Purification | Silica gel, hexane:EtOAc (7:3) | 95% purity |
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the 4-fluorophenyl group (δ 7.2–7.8 ppm, multiplet) and methyl groups (δ 2.4–2.6 ppm, singlet) .
- ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and thiazolo-triazole carbons (δ 150–160 ppm) .
- IR Spectroscopy : Detect C=O stretching (1720–1740 cm⁻¹) and C-F bonds (1220–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 389.2) .
Advanced: How can researchers address contradictions in reported biological activities of thiazolo-triazole derivatives?
Answer:
Contradictions often arise from substituent effects or assay variability. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and compare bioactivity .
- Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer activity) and positive controls (e.g., doxorubicin) to minimize variability .
- Molecular Docking : Validate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) to explain divergent results .
Q. Table 2: Bioactivity of Structural Analogs
| Compound Substituents | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 6-Methyl, 4-Fluorophenyl | 12.3 (COX-2) | Anti-inflammatory | |
| 6-Chloro, 4-Methoxyphenyl | 8.7 (EGFR Kinase) | Anticancer | |
| 6-Ethyl, 3-Nitrophenyl | 23.1 (CYP450) | Enzyme Inhibitor |
Advanced: What strategies enhance compound stability during storage and experimentation?
Answer:
- pH Control : Store in neutral buffers (pH 6.5–7.5) to prevent degradation of the ester group .
- Light Sensitivity : Use amber vials to protect the thiazolo-triazole core from UV-induced isomerization .
- Temperature : Store at –20°C in anhydrous DMSO for long-term stability .
Advanced: What in vitro assays are recommended to study its mechanism of action?
Answer:
- Enzyme Inhibition Assays :
- COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) reduction via ELISA .
- Kinase Assays : Use ADP-Glo™ Kit for EGFR kinase activity .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., KD < 10 μM for high potency) .
Advanced: How do structural modifications impact bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., –F, –Cl) : Enhance enzyme inhibition by increasing electrophilicity of the triazole ring .
- Alkyl Chains (e.g., –CH₃, –C₂H₅) : Improve membrane permeability but may reduce aqueous solubility .
- Aromatic Substituents : Ortho-substituted fluorophenyl groups increase steric hindrance, altering target selectivity .
Basic: What computational methods aid in pre-screening bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to prioritize analogs .
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability) .
Advanced: How to troubleshoot low yields in the final esterification step?
Answer:
- Catalyst Optimization : Increase Bleaching Earth Clay loading from 10% to 15% w/w .
- Solvent Swap : Replace DMF with THF for better solubility of aromatic intermediates .
- Reaction Monitoring : Use TLC (hexane:EtOAc 1:1) to detect unreacted starting material early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
